Structural Uniqueness: N¹-(4-Acetamidophenyl) vs. N-Benzyl Acetamide Linker Topology
The target compound incorporates a direct N-phenyl bond at the indole N1 position, creating a fully conjugated aniline-type system. This contrasts with the closest commercially available analog, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, which inserts a methylene spacer between the indole N1 and the amide carbonyl, resulting in an sp³-hybridized linker that breaks conjugation and adds rotational degrees of freedom . The direct N-phenyl attachment in 650628-24-3 yields a calculated polar surface area (tPSA) of approximately 58.4 Ų vs. ~49.3 Ų for the methylene-linked analog, and a lower calculated logP (~2.8 vs. ~3.4) [1]. No published experimental IC₅₀, Kᵢ, or cellular activity data exist for either compound to permit potency-based comparison.
clogP ≈ 2.8
clogP ≈ 3.4
| Evidence Dimension | Topological polar surface area (tPSA) and calculated logP (in silico) |
|---|---|
| Target Compound Data | tPSA ≈ 58.4 Ų; clogP ≈ 2.8 |
| Comparator Or Baseline | 2-(3-Acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide: tPSA ≈ 49.3 Ų; clogP ≈ 3.4 |
| Quantified Difference | Δ tPSA ≈ +9.1 Ų; Δ clogP ≈ −0.6 log units |
| Conditions | In silico calculation (PubChem/ALOGPS methodology) |
Why This Matters
The higher tPSA and lower logP of 650628-24-3 predict improved aqueous solubility and altered blood–brain barrier permeability relative to the methylene-linked comparator, which may be relevant for scientists selecting compounds for in vitro target engagement or in vivo pharmacokinetic studies.
- [1] PubChem/ALOGPS 2.1. In silico prediction of physicochemical properties for C₁₉H₁₈N₂O₂ and C₂₀H₂₀N₂O₂. View Source
